5-Bromo-4-chloro-2-methyl-2H-indazole

Medicinal chemistry Synthetic methodology Regioselective synthesis

Researchers face N1/N2 isomer separation when alkylating 1H-indazoles post-synthesis. This pre-formed 2H-indazole (CAS 2375917-47-6) eliminates that bottleneck. Its orthogonal 4-Cl/5-Br pattern enables sequential Suzuki-Miyaura (C5) then Buchwald-Hartwig (C4) diversification for kinase inhibitor SAR. • Pre-formed N2-methyl 2H-indazole: no isomer separation needed • Ortho-halogen arrangement for systematic ATP-binding pocket exploration • 98% purity; research quantities (250mg-10g) for lead optimization

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
CAS No. 2375917-47-6
Cat. No. B6292717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-methyl-2H-indazole
CAS2375917-47-6
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC(=C2Cl)Br
InChIInChI=1S/C8H6BrClN2/c1-12-4-5-7(11-12)3-2-6(9)8(5)10/h2-4H,1H3
InChIKeySJEWBDKBNBCUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-methyl-2H-indazole: Overview & Sourcing


5-Bromo-4-chloro-2-methyl-2H-indazole (CAS 2375917-47-6; molecular formula C8H6BrClN2; molecular weight 245.50 g/mol) is a halogenated 2H-indazole derivative bearing bromine at the 5-position, chlorine at the 4-position, and a methyl group at the N2-position of the indazole core . The compound belongs to the 2H-indazole subclass, a structural isomer of the more extensively studied 1H-indazole series, and serves as a versatile heterocyclic building block for medicinal chemistry and agrochemical research applications [1]. As an N2-methylated indazole with an ortho-halogen substitution pattern (4-Cl and 5-Br), this compound offers a distinct synthetic entry point for sequential cross-coupling reactions and regioselective derivatization that cannot be replicated using 1H-indazole congeners or alternative halogenation patterns [2].

5-Bromo-4-chloro-2-methyl-2H-indazole: Why Generics Fail


Substitution of 5-Bromo-4-chloro-2-methyl-2H-indazole with other halogenated indazoles is non-interchangeable due to three interdependent structural constraints: (1) N2-regiochemistry fundamentally alters electronic distribution and steric accessibility compared to 1H-indazoles, directly affecting binding orientation in biological targets and regioselectivity in subsequent synthetic transformations [1]; (2) the ortho-relationship between C4-chlorine and C5-bromine substituents creates a unique sequential functionalization vector (orthogonal cross-coupling potential) that is absent in 4,5-dihalo isomers bearing non-adjacent halogens, mono-halogenated analogs, or alternative halogen pairing (e.g., 4-Br/5-Cl) [2]; and (3) commercial availability of this compound as a pre-formed 2H-indazole eliminates the need for post-synthetic N2-selective alkylation, which typically requires specialized reagents (e.g., trimethyloxonium tetrafluoroborate) and yields inseparable N1/N2 isomer mixtures when performed on unprotected 1H-indazole precursors [3]. Collectively, these differentiating features render generic in-class substitution scientifically invalid for applications requiring defined 2H-geometry, precise halogen positioning, or synthetic reproducibility.

5-Bromo-4-chloro-2-methyl-2H-indazole: Scientific Selection Evidence


Regioselective Advantage of Pre-Formed 2H-Indazole Core

5-Bromo-4-chloro-2-methyl-2H-indazole provides a defined N2-methylated indazole scaffold without requiring post-synthetic alkylation. Direct N-alkylation of 1H-indazoles under standard conditions (e.g., alkyl halides with base) invariably produces mixtures of N1- and N2-substituted products. In contrast, use of trimethyloxonium tetrafluoroborate (Me3OBF4) as a specialized alkylating agent achieves N2-selectivity with yields exceeding 90% for the 2-methyl-2H-indazole product, demonstrating the synthetic challenge inherent in accessing this regiochemistry [1]. By procuring this pre-formed 2H-indazole, users bypass the requirement for Me3OBF4 (a moisture-sensitive, hazardous reagent) and the subsequent chromatographic separation of N1/N2 isomers, thereby reducing synthetic step count by one alkylation step and eliminating isomer purification burden [2]. The commercial specification of 98% purity (HPLC) for this compound confirms the absence of the corresponding 1H-isomer contamination that would otherwise compromise downstream applications .

Medicinal chemistry Synthetic methodology Regioselective synthesis

Orthogonal Halogenation for Sequential Cross-Coupling

The 4-chloro-5-bromo substitution pattern of 5-Bromo-4-chloro-2-methyl-2H-indazole provides a chemically orthogonal handle for sequential palladium-catalyzed cross-coupling reactions. Bromine at the C5 position undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under standard Pd(dppf)Cl2 catalysis in yields ranging from 65-85% for related N-substituted 5-bromoindazoles [1], while the C4-chlorine remains intact under these conditions and can subsequently participate in Buchwald-Hartwig amination with primary/secondary amines [2]. This sequential functionalization vector is unavailable in mono-halogenated analogs (e.g., 5-bromo-2-methyl-2H-indazole, CAS 465529-56-0) and differs mechanistically from alternative dihalogenation patterns (e.g., 6-bromo-3-chloro-2-methyl-2H-indazole, CAS 1243419-67-1) where the halogens are not ortho-positioned and therefore exhibit different relative reactivity and steric constraints [3].

Cross-coupling chemistry Suzuki-Miyaura coupling Buchwald-Hartwig amination

Physicochemical Differences vs. 1H-Indazole Regioisomers

The 2H-indazole core of 5-Bromo-4-chloro-2-methyl-2H-indazole exhibits distinct physicochemical properties compared to its 1H-indazole structural isomers. For the 1H-indazole analog 5-bromo-4-chloro-1H-indazole (CAS 1082041-90-4), calculated LogP is 3.10, pKa is approximately 11.5, and logD at pH 7.4 is 2.89 [1]. The 2H-indazole regioisomer is predicted to have altered lipophilicity and hydrogen-bonding capacity due to the different electronic distribution of the pyrazole-like N2-substituted ring system versus the pyrrole-like N1-substituted system [2]. Specifically, 2H-indazoles lack the acidic N-H proton present in 1H-indazoles, eliminating hydrogen-bond donation capacity and altering membrane permeability characteristics. These physicochemical differences directly impact pharmacokinetic behavior, receptor binding orientation, and metabolic stability in biological contexts [3].

Physicochemical properties Lipophilicity Drug design

Commercial Availability and Purity

5-Bromo-4-chloro-2-methyl-2H-indazole (CAS 2375917-47-6) is commercially available from multiple chemical suppliers with standardized purity specifications of 97-98% (HPLC) [1]. In contrast, close structural analogs with alternative halogenation patterns (e.g., 6-bromo-3-chloro-2-methyl-2H-indazole, CAS 1243419-67-1; 7-bromo-3-chloro-2-methyl-2H-indazole) are either not commercially stocked or available only through custom synthesis with extended lead times and higher minimum order quantities . The compound is supplied as a characterized research chemical with full analytical documentation including NMR and HPLC trace data, ensuring batch-to-batch reproducibility for both medicinal chemistry campaigns and process development applications .

Procurement Quality control Synthetic building blocks

5-Bromo-4-chloro-2-methyl-2H-indazole: Research Applications


Kinase and GPCR Scaffold Diversification

5-Bromo-4-chloro-2-methyl-2H-indazole serves as a privileged scaffold for generating 2H-indazole-based kinase inhibitor libraries. The N2-methylated 2H-indazole core is present in clinically validated therapeutics including pazopanib, an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma [1]. The 4-chloro-5-bromo substitution pattern enables sequential diversification via Suzuki-Miyaura coupling at C5 followed by Buchwald-Hartwig amination at C4, allowing systematic exploration of chemical space around the indazole nucleus. This iterative derivatization strategy is directly applicable to structure-activity relationship (SAR) studies targeting ATP-binding pockets in kinases, bromodomain-containing proteins, and GPCR ligand-binding sites where 2H-indazole geometry provides optimal binding orientation [2].

Fungicidal and Herbicidal Lead Optimization

The 2H-indazole scaffold has established precedent in agrochemical development, with indazole-containing compounds demonstrating fungicidal and herbicidal activities [1]. 5-Bromo-4-chloro-2-methyl-2H-indazole provides a versatile intermediate for synthesizing crop protection agents, where the halogen substituents enable late-stage functionalization to modulate physicochemical properties (lipophilicity, solubility, metabolic stability) critical for foliar uptake and environmental persistence. The orthogonal halogenation pattern allows introduction of diverse aryl/heteroaryl groups at C5 while retaining the C4-chlorine for subsequent modification or as a metabolically stable substituent in the final active ingredient [2].

Synthesis of CNS-Penetrant Probes

2H-Indazoles exhibit reduced hydrogen-bond donor capacity compared to 1H-indazoles due to the absence of the N-H proton, a property that correlates with improved blood-brain barrier permeability and central nervous system (CNS) exposure [1]. 5-Bromo-4-chloro-2-methyl-2H-indazole is therefore preferentially suited for synthesizing CNS-targeted chemical probes and PET tracer precursors. The compound's 2H-geometry and halogen substitution pattern enable incorporation into CNS drug discovery programs targeting neurological indications where indazole-based pharmacophores have demonstrated efficacy, including Alzheimer's disease, multiple sclerosis, and neuroinflammatory conditions [2]. The pre-formed N2-methyl group eliminates the need for post-synthetic N-alkylation that would otherwise introduce regioisomeric impurities unacceptable for in vivo CNS studies .

Late-Stage Functionalization Intermediate

In process research and development contexts, 5-Bromo-4-chloro-2-methyl-2H-indazole functions as a late-stage diversification intermediate for preparing advanced pharmaceutical candidates. The compound's defined 2H-regiochemistry and orthogonal halogen substitution pattern enable parallel synthesis of multiple analogs from a common advanced intermediate, reducing the number of linear synthetic steps required to access diverse candidate molecules [1]. This convergent synthetic strategy is particularly valuable in lead optimization phases where rapid analog generation is required. The commercial availability of this compound in research quantities (1g-5g) with documented analytical purity (97-98%) supports both initial SAR exploration and scale-up feasibility assessment for clinical candidate nomination [2].

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